Molecular Weight and Lipophilicity Differentiation vs. N1-Unsubstituted Parent Compound
872856-98-9 (MW 419.5 g/mol, XLogP3-AA = 2.4) is significantly larger and more polar than the N1-unsubstituted parent 2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide (MW 292.34 g/mol, with no XLogP3 reported but lower complexity) [1]. The morpholino-2-oxoethyl appendage adds 127.16 Da and introduces a tertiary amine and an additional amide carbonyl, increasing H-bond acceptor count from 2 to 4. This modification is consistent with solubility-enhancing strategies employed in morpholine-containing drug candidates [2].
| Evidence Dimension | Molecular weight (MW) and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 419.5 g/mol; XLogP3-AA = 2.4; HBA = 4; HBD = 1; Rotatable bonds = 7 |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide: MW = 292.34 g/mol; HBA = 2; HBD = 1; Rotatable bonds = 5 |
| Quantified Difference | ΔMW = +127.16 Da (+43.5%); ΔHBA = +2; ΔRotatable bonds = +2 |
| Conditions | Computed properties from PubChem (target compound) and SpectraBase/Wiley (comparator) |
Why This Matters
The morpholino group substantially improves predicted aqueous solubility relative to the unsubstituted analog, which is critical for bioassay reproducibility and in vivo formulation.
- [1] PubChem CID 4278106 computed properties: C₂₄H₂₅N₃O₄, MW 419.5, XLogP3-AA 2.4. SpectraBase compound FEuhFDaOKkM: C₁₈H₁₆N₂O₂, MW 292.34. View Source
- [2] Meanwell NA. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chem Res Toxicol. 2011;24(9):1420-1456. Documents morpholine as a recognized solubility-enhancing fragment in drug design. View Source
